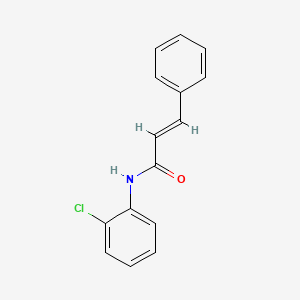

N-(2-Chlorophenyl)cinnamamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLXMLNUDVRAJG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-79-9 | |

| Record name | NSC191390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Amide Bond Formation Strategies

The crucial step in synthesizing N-(2-Chlorophenyl)cinnamamide is the formation of the amide linkage between a cinnamic acid moiety and a 2-chloroaniline (B154045) moiety. Various methods, from classical approaches to modern catalytic systems, can achieve this.

The most traditional and widely employed route for synthesizing this compound involves the reaction of a cinnamic acid derivative with 2-chloroaniline. smolecule.com A common strategy is the acylation of the amine with cinnamoyl chloride, a method known as the Schotten-Baumann reaction. nih.gov The cinnamoyl chloride is typically prepared in situ or in a separate step from cinnamic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The subsequent reaction with 2-chloroaniline, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, yields the desired amide. nih.gov

Alternatively, direct condensation between cinnamic acid and 2-chloroaniline can be promoted by coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Commonly used agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govmdpi.com Polyphosphoric acid has also been demonstrated as an effective promoter for the condensation of amides, representing another classical approach. mdpi.com

Table 1: Overview of Classical Condensation Reagents for Amide Synthesis

| Reagent Class | Specific Example(s) | Role | Byproduct(s) |

| Chlorinating Agents | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | SO₂, HCl |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Activates carboxylic acid | Dicyclohexylurea (DCU) |

| Phosphonium Salts | BOP Reagent | Activates carboxylic acid | Hexamethylphosphoramide (HMPA) |

| Acid Promoters | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent | Water |

In recent years, synthetic chemistry has moved towards more sustainable and atom-economical methods, leading to the development of metal- and base-free amidation techniques. While specific applications to this compound are not extensively documented, general strategies are applicable. These can include thermal methods where the carboxylic acid and amine are heated together, driving off water to form the amide bond, although this can require harsh conditions. masterorganicchemistry.com More advanced methods may involve the use of boron-based catalysts or activation with trifluoromethanesulfonic acid (TfOH) to facilitate transamidation reactions under metal-free conditions. researchgate.netnih.gov Such approaches avoid the use of stoichiometric activating agents and the generation of associated waste products. nih.gov

The use of metal catalysts can significantly improve the efficiency and mildness of amidation reactions.

Cu(II) triflate-catalyzed: Copper(II) triflate (Cu(OTf)₂) is a powerful and versatile Lewis acid catalyst used in a variety of organic transformations. wikipedia.org It can effectively catalyze amide bond formation by activating the carboxylic acid component. researchgate.netresearchgate.net In the context of synthesizing this compound, Cu(OTf)₂ could catalyze the direct condensation of cinnamic acid and 2-chloroaniline under milder conditions than classical methods. nih.gov This catalytic approach is advantageous due to the low catalyst loading required, high yields, and potential for catalyst reusability. nih.govrsc.org

Ru(II)-catalyzed: Ruthenium(II) complexes are well-known for their catalytic activity, particularly in C-H activation and functionalization reactions. nih.govdntb.gov.ua While direct Ru(II)-catalyzed amidation of cinnamic acid is less common, these catalysts offer powerful tools for synthesizing more complex derivatives. For instance, a Ru(II) catalyst could be employed in a tandem reaction involving C-H activation to construct heterocyclic scaffolds onto the this compound backbone.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. mdpi.com The synthesis of cinnamamide (B152044) derivatives has been successfully adapted to continuous-flow microreactors. mdpi.com In such a setup, solutions of the reactants (e.g., a methyl cinnamate (B1238496) and an amine) are pumped through a heated reactor coil, which may contain an immobilized catalyst, such as an enzyme (e.g., Lipozyme® TL IM). mdpi.com This technique allows for precise control over reaction parameters like temperature and residence time, often leading to high conversion rates in significantly shorter times compared to batch methods. mdpi.comnih.gov This approach is particularly beneficial when dealing with hazardous intermediates or exothermic reactions. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by vessel size | Scalable by extending operation time |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Heat/Mass Transfer | Often inefficient, can lead to local hot spots | Highly efficient, precise temperature control |

| Reaction Time | Typically hours to days | Typically seconds to minutes |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

Functional Group Interconversions and Derivatization Reactions

The structure of this compound contains several reactive sites, including the aromatic rings, the amide linkage, and the carbon-carbon double bond, which allow for various chemical transformations.

The α,β-unsaturated carbonyl system is a key feature of the cinnamamide structure, making the carbon-carbon double bond electron-deficient and susceptible to certain reactions. mdpi.com While specific studies detailing the oxidation of this compound are limited, its structure suggests it can undergo several classical oxidation reactions.

Epoxidation: The double bond can be oxidized to form an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield N-(2-chlorophenyl)-3-phenyloxirane-2-carboxamide.

Dihydroxylation: The double bond can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. Anti-dihydroxylation can be achieved via the corresponding epoxide followed by acid-catalyzed hydrolysis.

Oxidative Cleavage: Under stronger oxidizing conditions, such as ozonolysis (O₃) followed by a workup, or treatment with hot, concentrated KMnO₄, the double bond can be cleaved. This would break the molecule into fragments, likely yielding benzaldehyde (B42025) and a glyoxylic acid derivative.

These potential transformations highlight the utility of this compound as a scaffold for generating further chemical diversity.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.

While specific NMR data for N-(2-Chlorophenyl)cinnamamide is not widely published, data for its isomer, N-(4-chlorophenyl)cinnamamide , provides valuable insight into the expected spectral features. mdpi.com The analysis of this isomer reveals characteristic signals for the aromatic protons, the vinyl protons of the cinnamoyl group, and the amide proton.

¹H NMR Data for N-(4-chlorophenyl)cinnamamide mdpi.com (Data presented for a structural isomer)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.77 | d | 15.5 | 1H, Vinyl |

| 7.56 | m | 4H, Aromatic | |

| 7.36 | m | 6H, Aromatic |

¹³C NMR Data for N-(4-chlorophenyl)cinnamamide mdpi.com(Data presented for a structural isomer)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.4 | C=O (Amide) |

| 142.0 | Vinyl |

| 139.2 | Aromatic |

| 135.9 | Aromatic |

| 130.7 | Aromatic |

| 129.8 | Aromatic |

| 129.5 | Aromatic |

| 128.7 | Aromatic |

| 128.5 | Aromatic |

| 122.5 | Vinyl |

| 121.5 | Aromatic |

For this compound, one would anticipate a more complex splitting pattern for the protons on the 2-chlorophenyl ring due to their distinct chemical environments. The proton ortho to the chlorine would likely exhibit a downfield shift compared to the other aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of a compound. This technique provides a high degree of confidence in the identity of a synthesized molecule.

For this compound (C₁₅H₁₂ClNO), the expected monoisotopic mass is 257.0607 g/mol . HRMS analysis of its isomer, N-(4-chlorophenyl)cinnamamide , yielded a measured m/z value of 258.0682 for the [M+H]⁺ ion, which corresponds to a calculated mass of 258.0680, confirming its elemental formula. mdpi.com Similar precision would be expected for this compound, with the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) being a key diagnostic feature.

HRMS Data for N-(4-chlorophenyl)cinnamamide mdpi.com (Data presented for a structural isomer)

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the amide carbonyl group (C=O), and the carbon-carbon double bond (C=C) of the cinnamoyl moiety, as well as absorptions corresponding to the aromatic rings.

Based on general data for cinnamamides, the following characteristic peaks can be anticipated:

N-H stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.

N-H bend (Amide II): A peak in the region of 1510-1550 cm⁻¹.

C=C stretch (Alkene): A peak around 1600-1640 cm⁻¹.

C-H stretch (Aromatic and Alkene): Peaks typically above 3000 cm⁻¹.

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Anticipated IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300-3500 |

| C=O Stretch | ~1650-1680 |

| C=C Stretch | ~1600-1640 |

| N-H Bend | ~1510-1550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the elucidation of intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as N-(chlorophenyl)pyridinecarboxamides and other cinnamamide (B152044) derivatives, can provide insights into the likely solid-state conformation and packing motifs. dcu.iescielo.org.za

The conformation of this compound is largely defined by the dihedral angles between the planes of the phenyl ring, the cinnamoyl group, and the 2-chlorophenyl ring. In related structures, the amide linkage often adopts a trans conformation due to steric hindrance. researchgate.net The planarity of the cinnamamide moiety is influenced by the degree of conjugation.

Representative Dihedral Angles in a Cinnamamide Derivative (Data from a related structure for illustrative purposes)

| Torsion Angle | Angle (°) |

|---|---|

| Phenyl Ring - C=C Bond | Varies |

| C=C Bond - Amide Plane | Varies |

The crystal packing of this compound would be dictated by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. This typically leads to the formation of chains or dimeric motifs. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings could play a role in stabilizing the crystal lattice. C-H···π interactions are also common in such systems. The chlorine atom can participate in halogen bonding or other weak intermolecular contacts. The interplay of these interactions determines the final crystal packing arrangement. Studies on related N-(chlorophenyl) amides have shown the formation of 2D sheets and 3D networks through a combination of strong and weak hydrogen bonds. rsc.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-(2-Chlorophenyl)cinnamamide at the electronic level. These calculations provide insights into the molecule's geometry, stability, and reactivity.

Detailed Research Findings: DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of this compound, ensuring the identification of the most stable conformer. researchgate.net The presence of the chloro-substituted phenyl ring and the cinnamoyl group introduces specific electronic effects that can be quantified. For instance, a DFT study on related cinnamoyl derivatives helps in understanding the conformational preferences, such as the s-cis and s-trans isomers, which arise from rotation around the single bond adjacent to the carbonyl group. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Cinnamamide (B152044) Derivative This table is a representative example based on data for analogous compounds.

| Property | Calculated Value |

|---|---|

| Optimized Total Energy (Hartree) | -985.4321 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.45 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of this compound, revealing its conformational landscape and interactions with its environment, such as a solvent or a biological receptor, over time.

When studying the interaction with a biological target, MD simulations can refine the static poses obtained from molecular docking. These simulations show how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. nih.gov This provides a more realistic and accurate picture of the binding event than docking alone.

Table 2: Representative Parameters for an MD Simulation of a Ligand-Protein Complex This table is a representative example based on standard simulation protocols.

| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36m / AMBER |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Duration | 100 ns |

| Integration Time Step | 2 fs |

Monte Carlo (MC) Simulations for System Energetics

Monte Carlo (MC) simulations provide an alternative computational strategy to MD for exploring the conformational space and calculating the thermodynamic properties of a system. Instead of solving equations of motion, MC methods use random sampling to generate new states of the system.

Detailed Research Findings: MC simulations are particularly useful for overcoming large energy barriers and sampling a wide range of molecular conformations. A new configuration of this compound is generated by a random move (e.g., rotation around a rotatable bond), and this new state is accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in potential energy and the system's temperature.

This method is effective for calculating equilibrium properties such as the average potential energy, heat capacity, and for predicting the relative populations of different conformers. In the context of drug design, MC simulations can be used to predict the binding free energy of a ligand to a receptor by exploring various binding poses and orientations within the active site. While less common than MD for studying the dynamics of biomolecular systems, MC methods are a powerful tool for energetic analysis and for systems where dynamic pathways are not the primary interest.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design.

Detailed Research Findings: For this compound, molecular docking studies are performed to identify potential biological targets and to elucidate its binding mode at the atomic level. ikm.org.my The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.gov

Studies on cinnamamide derivatives have shown that these compounds can form key interactions with protein active sites. These interactions often include hydrogen bonds between the amide group and polar residues, as well as π-π stacking or hydrophobic interactions involving the aromatic rings. nih.gov The 2-chloro substituent on the phenyl ring can influence binding through specific steric and electronic interactions, potentially fitting into a hydrophobic pocket or forming halogen bonds. The results from docking can guide the design of new analogues with improved affinity and selectivity. ikm.org.my

Table 3: Representative Molecular Docking Results for a Cinnamamide Derivative Against a Protein Target This table is a representative example based on data for analogous compounds.

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Ser-138 | Hydrogen Bond (Amide N-H) |

| Asp-134 | Hydrogen Bond (Amide C=O) | ||

| Phe-327 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this by considering the 3D properties of molecules.

Detailed Research Findings: QSAR studies on a series of cinnamamide derivatives, including this compound, would involve calculating a range of molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) and correlating them with experimentally measured biological activity (e.g., IC₅₀ values). nih.gov This allows for the identification of key structural features that govern the compound's potency.

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point. nih.gov The resulting fields are then analyzed using statistical methods like Partial Least Squares (PLS) to generate a model. nih.govresearchgate.net The model is visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For this compound, these maps could indicate, for example, that a bulkier group is favored at a certain position or that an electron-withdrawing group at another position enhances activity. Such models are predictive tools that accelerate the optimization of lead compounds. nih.gov

Table 4: Representative Statistical Results for a 3D-QSAR (CoMFA) Model This table is a representative example based on data for analogous compounds.

| Statistical Parameter | Value |

|---|---|

| Cross-validated correlation coefficient (q²) | 0.65 |

| Non-cross-validated correlation coefficient (r²) | 0.92 |

| Standard Error of Prediction | 0.45 |

| F-statistic | 120.5 |

| Optimum Number of Components | 5 |

Molecular Mechanisms of Action and Biological Target Engagement

Interaction with Neurotransmitter Systems

Research into cinnamamide (B152044) derivatives has identified several molecular targets, including neurotransmitter systems, that are crucial for their biological activity.

Norepinephrine (B1679862) and Dopamine (B1211576) Transporter Modulation

The dopamine pathway has been recognized as a molecular target for certain cinnamamide derivatives. mdpi.com Selective norepinephrine reuptake inhibitors can increase both norepinephrine and dopamine levels, particularly in the prefrontal cortex where dopamine transporters are sparse, by blocking the norepinephrine transporter that dopamine utilizes for reuptake. nih.gov The synthesis of both dopamine and norepinephrine is a key factor in modulating cognitive processes. nih.gov Phytochemicals have been shown to modulate the transporters and receptors of these monoamine neurotransmitters. mdpi.com

Receptor Pathway Investigations (e.g., GABAA, Serotonergic, TRPV1)

Investigations into the receptor interactions of cinnamamide derivatives have pointed to several pathways:

GABAA Receptor: Various cinnamamide derivatives have demonstrated an affinity for the GABAA receptor. mdpi.com The anxiolytic and anticonvulsant effects of some related compounds, such as chalcones, are believed to be mediated through the benzodiazepine-binding site on the GABAA receptor. uece.br The GABAA receptor is a critical inhibitory neurotransmitter system in the brain, and its modulation can significantly impact neuronal excitability. nih.govnih.gov

Serotonergic Receptors: The serotonergic system is another identified target for certain cinnamamide derivatives. mdpi.com

TRPV1 Receptor: The transient receptor potential vanilloid 1 (TRPV1) has been identified as a molecular target for selected N-arylcinnamamides. mdpi.com TRPV1 is a non-selective cation channel activated by various stimuli, including heat and chemical ligands like capsaicin. nih.govresearchgate.netmdpi.com It is a key molecule in nociception and has been implicated in various physiological processes. mdpi.comnih.gov

Cellular Signaling Pathway Modulation

N-(2-Chlorophenyl)cinnamamide and related compounds exert influence over fundamental cellular signaling pathways involved in inflammation, cell survival, and antioxidant defense.

Anti-Inflammatory Pathways (e.g., NF-κB, TNF-α, IL-6)

The compound demonstrates engagement with key inflammatory signaling molecules. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Studies on related compounds show that the Nrf2 pathway, which this compound can activate, modulates the expression of heme oxygenase-1 (HO-1), which in turn can inhibit the degradation of IκB-α, a key step in suppressing NF-κB activation. nih.gov Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are also linked to NF-κB signaling and are markers of inflammation. nih.govnih.gov

Apoptotic and Cell Cycle Regulatory Pathways

The regulation of cell proliferation and programmed cell death (apoptosis) is a tightly controlled process essential for tissue homeostasis. nih.govnih.gov The chalcone (B49325) derivative 1C, which shares structural similarities, has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. This process was associated with the modulation of proteins such as p21, PCNA, and the phosphorylation of Rb and Bad proteins. mdpi.com These findings suggest a potential for related cinnamamide compounds to interact with pathways governing cell fate.

Nrf2/ARE Pathway Activation and Antioxidant Defense Mechanisms

A significant mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.comnih.gov Nrf2 is a primary regulator of the cellular antioxidant response. nih.govnih.gov

Upon activation by electrophilic compounds like N-phenyl cinnamamide derivatives, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes. mdpi.comnih.gov Research on N-phenyl cinnamamide derivatives, including the chloro-substituted variant, confirms their ability to activate the Nrf2/ARE pathway. mdpi.comresearchgate.net This activation leads to the increased expression of target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.com The upregulation of GCLC, the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis, results in elevated cellular GSH levels, thereby enhancing the endogenous antioxidant capacity and protecting cells from oxidative damage. mdpi.comnih.gov

Table 1: Nrf2/ARE Agonistic Activity of N-Phenyl Cinnamamide Derivatives This table presents data on the potency of various substituted N-phenyl cinnamamide derivatives in activating the Nrf2/ARE pathway, as measured by a luciferase reporter assay. The data is sourced from a study by Jeon et al. (2021) and is for informational purposes only.

| Compound | Substituent (R¹) | Substituent (R²) | Nrf2/ARE Luciferase Activity (Fold change vs. control at 10 µM) |

|---|---|---|---|

| 1a | H | 4-Cl | 5.55 ± 0.30 |

| 1b | H | 2-Cl | 8.63 ± 0.44 |

| 1c | H | 2-F | 7.40 ± 0.49 |

| 1d | H | 2-CF₃ | 3.57 ± 0.17 |

| 1e | H | 2-OH | 6.65 ± 0.38 |

| 1f | H | 3-OH | 8.83 ± 0.47 |

| 1g | H | 4-OH | 15.6 ± 0.70 |

| 1h | 4-OCH₃ | H | 4.88 ± 0.32 |

| 1i | 3,4-(OH)₂ | H | 4.27 ± 0.17 |

| t-BHQ (Positive Control) | - | - | 15.7 ± 0.29 |

Kinase Inhibition (e.g., EGFR, HDAC)

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The cinnamamide scaffold, a core component of this compound, has been identified as a promising framework for the development of kinase inhibitors.

While direct studies on this compound as an Epidermal Growth Factor Receptor (EGFR) inhibitor are not extensively documented in publicly available research, related compounds have demonstrated notable activity. For instance, a series of p-fluorocinnamide derivatives have been synthesized and evaluated for their cytotoxic and EGFR inhibitory activities. One such derivative, an imidazolone-bearing N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, exhibited potent EGFR inhibition with an IC₅₀ value of 0.13 μM, which is comparable to the established EGFR inhibitor palatinib (IC₅₀ = 0.07 μM) nih.gov. This suggests that the broader cinnamamide class has potential for EGFR-targeted therapies.

In the realm of Histone Deacetylase (HDAC) inhibition, N-hydroxycinnamamide-based derivatives have shown significant promise. A study focused on these compounds identified a potent, orally active HDACI, compound 11r, which displayed selective inhibition of HDAC1 and HDAC3 with IC₅₀ values of 11.8 nM and 3.9 nM, respectively nih.govacs.org. Although not this compound itself, the efficacy of these closely related structures underscores the potential of the cinnamamide core in targeting HDAC enzymes. Research has also highlighted that trans-cinnamic acid is an active HDAC inhibitor oncotarget.com. The investigation into N-(2-aminophenyl)-benzamide derivatives as class I HDAC inhibitors further supports the role of related chemical structures in targeting these enzymes, with some compounds showing nanomolar inhibition of HDAC1 and HDAC2 nih.gov.

Kinase Inhibition by Cinnamamide Derivatives

| Compound Class | Target Kinase | Reported IC₅₀ | Reference |

|---|---|---|---|

| p-Fluorocinnamide Derivative (Imidazolone-bearing) | EGFR | 0.13 μM | nih.gov |

| N-Hydroxycinnamamide Derivative (11r) | HDAC1 | 11.8 nM | nih.govacs.org |

| HDAC3 | 3.9 nM |

Enzymatic Target Inhibition (e.g., Cholinesterases, Succinate Dehydrogenase)

Beyond kinases, this compound and its analogs have been investigated for their ability to inhibit other critical enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy in the management of Alzheimer's disease. A significant finding in this area is the potent and selective inhibition of BChE by a tryptamine (B22526) hybrid of this compound. Specifically, the compound (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide was identified as the most effective anti-BChE agent in a series of synthesized hybrids, with an IC₅₀ value of 1.95 μM scilit.com. This highlights a direct and potent biological activity of a compound structurally very similar to this compound.

Further studies on cinnamamide derivatives have reinforced their potential as cholinesterase inhibitors. One study reported a series of cinnamic acid derivatives linked to a 1-benzyl-1,2,3-triazole moiety, with one compound demonstrating the most potent butyrylcholinesterase inhibitory activity with an IC₅₀ of 1.75 μM benthamdirect.com. Another investigation into fluorine or chlorine-substituted cinnamic acid derivatives found that ortho-substituted analogs tended to exhibit more potent activity against BChE, while para-substituted compounds were more effective against AChE nih.gov.

Cholinesterase Inhibition by Cinnamamide Derivatives

| Compound/Derivative | Enzyme Target | IC₅₀ | Reference |

|---|---|---|---|

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide | Butyrylcholinesterase (BChE) | 1.95 μM | scilit.com |

| N-((1-benzyl-1H-1,2,3-triazole-4-yl)methyl)cinnamamide | Butyrylcholinesterase (BChE) | 1.75 μM | benthamdirect.com |

Succinate Dehydrogenase: Succinate dehydrogenase (SDH) is a crucial enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have significant metabolic consequences and is a target for some fungicides nih.gov. While direct inhibition of SDH by this compound has not been explicitly detailed, the cinnamamide scaffold is being explored for this purpose. For example, researchers have designed and synthesized pyrazole-5-yl-amide derivatives that incorporate a cinnamamide structural fragment as potential SDH inhibitors. This line of inquiry suggests that the cinnamamide moiety is of interest in the development of novel SDH inhibitors.

Anti-Aggregation Mechanisms (e.g., Amyloid-beta protein)

The aggregation of proteins, such as amyloid-beta (Aβ), is a central pathological event in neurodegenerative diseases like Alzheimer's. Interrupting this aggregation cascade is a promising therapeutic strategy nih.gov.

Research has indicated that cinnamamide derivatives may possess anti-aggregation properties. A study on cinnamic acid-tryptamine hybrids revealed that one of the compounds, 5q, was capable of inhibiting the self-induced aggregation of the Aβ peptide at a concentration of 10 μM scilit.com. This finding is particularly relevant as it directly links the cinnamamide structure to the modulation of Aβ aggregation, a key target in Alzheimer's disease research. While this study did not specifically test the 2-chloro derivative, it provides a strong rationale for investigating this compound and related analogs for their potential to interfere with the formation of neurotoxic protein aggregates. The development of small molecules that can inhibit Aβ aggregation is a key focus in the search for new treatments for Alzheimer's disease nih.gov.

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Cinnamamide and Analogues

Influence of Substituents on Aromatic Rings and Amide Moiety

The biological activity of N-arylcinnamamides is profoundly influenced by the nature and position of substituents on both the cinnamoyl phenyl ring and the N-aryl ring. nih.gov Studies on a series of ring-substituted N-arylcinnamamides have revealed that the electronic properties of these substituents play a crucial role.

For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the N-aryl ring is often associated with enhanced potency. A notable example is the high activity of (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov Similarly, dichlorinated analogs such as (2E)-N-(3,5-Dichlorophenyl)- and (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide have demonstrated significant antitubercular activity. nih.gov This suggests that the 2-chloro substitution in N-(2-Chlorophenyl)cinnamamide likely contributes to its biological activity profile, although the specific impact of the ortho positioning requires further elucidation.

Conversely, the introduction of electron-donating groups can also modulate activity, as seen in the antifungal properties of (2E)-N-(3-Fluorophenyl)- and (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide against Bipolaris sorokiniana. nih.gov The amide moiety itself is a critical pharmacophoric element, providing a key hydrogen bond donor (N-H) and acceptor (C=O) group that can interact with biological targets. Modifications to this amide linkage, such as N-alkylation or replacement with other functional groups, can drastically alter or abolish activity, highlighting its importance in molecular recognition.

| Compound | N-Aryl Substituent | Target Organism | Activity (MIC in µM) |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3,5-bis(trifluoromethyl) | S. aureus, M. tuberculosis | 22.27 |

| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 3-(trifluoromethyl) | S. aureus, M. tuberculosis | 27.47 |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | 3,5-dichloro | M. tuberculosis | 27.38 |

| (2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamide | 3,4-dichloro | M. tuberculosis | 27.38 |

| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | 3-fluoro | B. sorokiniana | 16.58 |

| (2E)-N-(3-Methylphenyl)-3-phenylprop-2-enamide | 3-methyl | B. sorokiniana | 33.71 |

| Data sourced from a study on the synthesis and biological activities of novel N-arylcinnamamides. nih.gov |

Role of Olefin Linker Geometry and Length in Activity Modulation

The α,β-unsaturated carbonyl system, forming the olefinic linker in cinnamamides, is a key structural feature that often acts as a Michael acceptor. mdpi.com The geometry and length of this linker are critical for optimal interaction with biological targets.

The trans geometry (E-isomer) of the double bond is generally considered essential for the biological activity of most cinnamamide (B152044) derivatives. This planar configuration is believed to facilitate better binding to the target site. Any deviation from this geometry, such as isomerization to the cis (Z) form, can lead to a significant loss of activity. This underscores the rigid conformational requirement for effective molecular recognition.

Pharmacophore Identification and Validation through Structural Modifications

Pharmacophore modeling is a powerful tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov For the N-arylcinnamamide class of compounds, a general pharmacophore model can be proposed based on recurring structural motifs in active analogs.

The key features of this pharmacophore typically include:

Two aromatic rings: One from the cinnamoyl moiety and the other from the N-aryl substituent. These often engage in hydrophobic and π-stacking interactions with the target.

A hydrogen bond donor: The amide (N-H) group.

A hydrogen bond acceptor: The carbonyl (C=O) group of the amide.

An olefinic linker: The α,β-unsaturated system, which not only defines the spatial relationship between the aromatic rings but can also act as a reactive site (Michael acceptor). mdpi.com

The validation of such a pharmacophore model is achieved through systematic structural modifications. For this compound, this would involve synthesizing analogs where each pharmacophoric feature is altered. For example, saturation of the double bond to remove the olefinic character, modification of the chloro substituent on the N-phenyl ring (e.g., changing its position or replacing it with other groups), and alteration of the amide bond. The resulting changes in biological activity would then confirm or refine the proposed pharmacophore model. Studies on related compounds have shown that even subtle changes, like the introduction of a trifluoromethyl group, can significantly impact activity, thereby validating the importance of specific electronic features within the pharmacophore. nih.gov

| Pharmacophoric Feature | Putative Role in Biological Activity |

| Cinnamoyl Phenyl Ring | Hydrophobic/π-stacking interactions |

| N-Aryl Ring (e.g., 2-Chlorophenyl) | Modulates electronic properties, hydrophobic interactions |

| Amide N-H | Hydrogen bond donor |

| Amide C=O | Hydrogen bond acceptor |

| Olefinic Linker (C=C) | Defines geometry, potential Michael acceptor |

Correlation Between Molecular Structure and Biological Activity Profile

The correlation between the molecular structure of N-arylcinnamamides and their biological activity is a multifactorial equation. nih.govnih.gov It is not merely the presence of certain functional groups but their interplay and three-dimensional arrangement that dictate the compound's efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that correlate physicochemical properties of the molecules with their biological activities. For N-arylcinnamamides, key descriptors in such models often include:

Lipophilicity (logP): The chloro group in this compound increases its lipophilicity, which can influence its ability to cross cell membranes and access its target.

Electronic parameters: Hammett constants (σ) of the substituents on the aromatic rings are used to quantify their electron-donating or -withdrawing nature, which has been shown to correlate with activity. mdpi.com

In a study of N-arylcinnamamides, a good correlation was observed between the lipophilicity and the calculated distribution coefficient (log D) and the biological activity, except for 2,6-disubstituted anilides. nih.gov This deviation was attributed to the steric effect of the di-ortho-substituents, which leads to a twist in the aniline (B41778) ring plane and a violation of the molecule's planarity. nih.gov This highlights the intricate relationship between electronic, lipophilic, and steric factors in determining the biological activity profile of this class of compounds.

Biological Activities in Preclinical and in Vitro Models

Antimicrobial Activity Investigations

Cinnamic acid and its derivatives have garnered significant attention for their potential to combat microbial infections. nih.govmdpi.com The introduction of a halogen, such as chlorine, into the structure of these molecules is a known strategy to enhance antibacterial activity. nih.gov However, specific studies detailing the antimicrobial profile of N-(2-Chlorophenyl)cinnamamide are not extensively documented.

Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, MRSA)

Table 1: Antibacterial Activity of Related Cinnamamide (B152044) Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Cinnamamide Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potentiation of oxacillin (B1211168) activity | nih.gov |

Note: This table presents data for related compounds due to the absence of specific data for this compound.

Antifungal Efficacy Against Fungal Species (e.g., M. gypseum, T. rubrum, M. canis, T. mentagrophytes, Candida albicans)

The antifungal properties of cinnamamides have been explored against various fungal pathogens. Studies on compounds structurally related to this compound, such as N-(4-Chlorophenyl)-2-chlorocinnamamide and N-(3-chlorophenyl) cinnamamide, have shown activity against dermatophytes like Microsporum gypseum, Trichophyton rubrum, Microsporum canis, and Trichophyton mentagrophytes. researchgate.net Cinnamaldehyde (B126680) derivatives have also demonstrated efficacy against Candida albicans. nih.gov However, specific data on the antifungal activity of this compound against these particular species is not specified in the available research.

Table 2: Antifungal Activity of Related Cinnamamide Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-chlorocinnamamide | M. gypseum, T. rubrum | Most active compound in the study | researchgate.net |

| N-(3-chlorophenyl) cinnamamide | M. canis, T. mentagrophytes | Most active compound in the study | researchgate.net |

Note: This table presents data for related compounds due to the absence of specific data for this compound.

Biofilm Formation Inhibition and Disruption Studies

Bacterial biofilms pose a significant challenge in treating chronic infections. nih.gov Research has shown that derivatives of cinnamaldehyde can inhibit biofilm formation by various bacteria. nih.gov Furthermore, certain cinnamamide derivatives have demonstrated the ability to inhibit biofilm formation by MRSA strains. nih.gov Specific studies focusing on the capacity of this compound to either inhibit the formation of or disrupt existing biofilms are not detailed in the reviewed scientific literature.

Anticancer Activity Studies

The potential of cinnamamide derivatives as anticancer agents has been an active area of research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis.

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, HeLa, SKOV-3, MCF-7, U937)

The antiproliferative activity of numerous cinnamamide derivatives has been evaluated against a panel of human cancer cell lines. For example, certain derivatives have shown cytotoxic effects on cervical cancer (HeLa), ovarian cancer (SKOV-3), and breast cancer (MCF-7) cell lines, with some exhibiting IC50 values below 10 µg/mL. nih.govmdpi.com Other studies have investigated the effects of related compounds on lung cancer (A549) and breast cancer (MCF-7) cells. nih.gov However, specific IC50 values for the antiproliferative activity of this compound against A549, HeLa, SKOV-3, MCF-7, or U937 cell lines are not provided in the currently available literature.

Table 3: Antiproliferative Activity of Related Cinnamamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Cinnamamide Derivative 16c | SKOV-3 | < 10 | nih.govmdpi.com |

| Cinnamamide Derivative 16d | HeLa, SKOV-3, MCF-7 | < 10 | nih.govmdpi.com |

| Cinnamamide Derivative 17a | HeLa, MCF-7 | < 10 | nih.govmdpi.com |

Note: This table presents data for related compounds due to the absence of specific data for this compound.

Induction of Apoptosis in Neoplastic Cells

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Studies on related compounds, such as certain fluorinated cinnamamide derivatives, have demonstrated the ability to induce apoptosis in cancer cells. nih.gov Research on other natural compounds has also highlighted the induction of apoptosis in MCF-7 breast cancer cells. nih.govsums.ac.irnih.gov While the broader class of cinnamamides has shown pro-apoptotic potential, specific investigations detailing the mechanisms by which this compound induces apoptosis in neoplastic cells have not been found in the reviewed literature.

Neuropharmacological Activity

The neuropharmacological potential of cinnamamide derivatives, including this compound, has been a subject of scientific investigation, particularly in the realms of anticonvulsant and cognitive-enhancing properties.

Anticonvulsant Properties in Seizure Models

Cinnamamide derivatives have demonstrated notable anticonvulsant effects in various animal models of seizures. epa.govmdpi.com These models are crucial for the initial screening and characterization of potential anti-seizure drugs. Two standard models used in this research are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively. mdpi.com

While direct data on this compound's efficacy in these models is not specified in the provided results, the broader class of cinnamamide derivatives has shown promise. epa.govmdpi.com For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), a related cinnamamide derivative, exhibited anticonvulsant activity in several seizure models in both mice and rats. epa.govmdpi.com Another study on N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities, also reported activity against MES-induced seizures. nih.gov The effectiveness of these related compounds suggests that the cinnamamide scaffold is a viable starting point for the development of new anticonvulsant agents.

Table 1: Anticonvulsant Activity of a Related Cinnamamide Derivative (KM-568) in Animal Models epa.govmdpi.com

| Animal Model | Test | ED₅₀ (mg/kg) |

| Mice | Maximal Electroshock (MES) | 44.46 (i.p.), 86.6 (p.o.) |

| Rats | Maximal Electroshock (MES) | 27.58 (i.p.), 30.81 (p.o.) |

| Mice | 6-Hz Psychomotor Seizure (32 mA) | 71.55 (i.p.) |

| Mice | 6-Hz Psychomotor Seizure (44 mA) | 114.4 (i.p.) |

| Mice | Frings Audiogenic Seizure-Susceptible | 13.21 (i.p.) |

| Mice | Corneal Kindled | 79.17 (i.p.) |

| Rats | Hippocampal Kindled | 24.21 (i.p.) |

| ED₅₀ represents the dose effective in 50% of the animals tested. i.p. = intraperitoneal; p.o. = oral administration. |

Cognitive Function Enhancement through Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a key mechanism for enhancing cognitive functions. nih.govnih.gov The central nervous system relies on a delicate balance of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) to regulate processes such as memory, learning, and attention. nih.gov Cognitive impairment is often associated with dysfunctions in these systems. nih.gov

Research into cinnamamide derivatives suggests a potential role in modulating these systems. While specific studies on this compound's direct impact on neurotransmitter modulation and cognitive enhancement are not detailed in the search results, the broader class of compounds is being explored for such properties. The therapeutic potential of modulating neurotransmitter systems is significant, with research indicating that selective reuptake inhibitors for neurotransmitters like noradrenaline and serotonin (B10506) can have distinct effects on cognitive functions such as response inhibition and probabilistic learning. nih.gov

Anti-Inflammatory Activity in Cellular Models

This compound and related compounds have been investigated for their anti-inflammatory properties in various cellular models. Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.

One common in vitro model to study intestinal inflammation involves the use of Caco-2 cells, a human colon adenocarcinoma cell line, often stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Cinnamoyl derivatives have been shown to mitigate the inflammatory response in LPS-treated Caco-2 cells. nih.gov This includes the reduction of pro-inflammatory mediators. nih.gov

While a study on a different thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrated anti-inflammatory effects in rat models of acute and chronic inflammation, it highlights the potential of the N-(2-chlorophenyl)amide moiety in conferring anti-inflammatory activity. njppp.com

Antioxidant Activity in Cellular Models (e.g., Hepatocyte Protection, Nrf2/ARE Activation)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in cellular damage and the development of various diseases, particularly liver diseases. nih.gov The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. nih.govnih.gov

Substituted N-phenyl cinnamamide derivatives have been shown to protect hepatocytes (liver cells) from oxidative stress by activating the Nrf2 pathway. nih.gov One study identified a specific N-phenyl cinnamamide derivative (compound 1g) that increased the expression of Nrf2/ARE target genes, leading to an increase in the endogenous antioxidant glutathione (B108866). nih.gov This compound demonstrated a cytoprotective effect in a model of t-butyl hydroperoxide (t-BHP)-induced oxidative cell injury in HepG2 cells. nih.gov This suggests that this compound, as part of this class of compounds, may possess similar antioxidant and hepatoprotective properties through the activation of the Nrf2/ARE pathway. nih.govsmolecule.com

Table 2: Effects of a Representative N-phenyl Cinnamamide Derivative (Compound 1g) on Nrf2/ARE Pathway in HepG2 Cells nih.gov

| Parameter | Observation |

| Nrf2/ARE Luciferase Activity | Increased in a concentration-dependent manner |

| mRNA Expression of Nrf2/ARE Target Genes | Upregulated (NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, glutamate-cysteine ligase catalytic subunit) |

| Endogenous Glutathione Levels | Increased |

| t-BHP-induced ROS | Significantly removed |

| Cell Survival in t-BHP-induced Oxidative Injury | Increased in a concentration-dependent manner |

Chemical Biology and Design of Novel Derivatives

N-(2-Chlorophenyl)cinnamamide as a Synthetic Building Block for Complex Molecules

This compound serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive α,β-unsaturated amide system, provides multiple sites for chemical modification, making it an ideal starting point for constructing diverse molecular architectures, including heterocyclic systems.

The synthesis of N-phenyl cinnamamide (B152044) derivatives often begins with the reaction of cinnamoyl chloride with appropriately substituted anilines. mdpi.com For instance, N-(4-chlorophenyl)cinnamamide has been synthesized by treating cinnamoyl chloride with 4-chloroaniline (B138754) in the presence of triethylamine (B128534) in anhydrous tetrahydrofuran. mdpi.com This straightforward amidation reaction highlights the utility of the cinnamoyl chloride precursor, which can be readily prepared from cinnamic acid. mdpi.com

Furthermore, the cinnamamide scaffold is a key component in the synthesis of more intricate structures. Cinnamides, in general, are recognized as valuable building blocks for the construction of complex molecules that are prevalent in both natural products and pharmaceuticals. researchgate.net The adaptability of the cinnamamide core allows for its incorporation into various synthetic pathways, leading to a wide array of derivative compounds with potential therapeutic applications.

One notable application of cinnamamide derivatives is in the creation of novel compounds with potential anticancer properties. For example, a series of cinnamide-fluorinated derivatives were synthesized starting from 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. nih.gov This precursor reacts with various aryl amines to yield N-aryl-4-fluorocinnamide derivatives, demonstrating the modularity of this synthetic approach. nih.gov Although this specific example does not start directly with this compound, it illustrates the broader synthetic strategies employed for cinnamamides that can be adapted for this specific compound.

The reactivity of the double bond in the cinnamamide structure also allows for its participation in multi-component reactions, which are highly efficient processes for generating molecular complexity in a single step. mdpi.comnih.gov These reactions can be used to introduce additional functional groups and build complex heterocyclic frameworks onto the cinnamamide core.

The following table provides examples of complex molecules synthesized using a cinnamamide backbone, illustrating the versatility of this scaffold.

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one | Aryl amines | N-aryl-4-fluorocinnamide derivatives | nih.gov |

| Cinnamoyl chloride | Substituted anilines, triethylamine, anhydrous tetrahydrofuran | Substituted N-phenyl cinnamamide derivatives | mdpi.com |

| Cinnamic acid | Pyridine, CH₂(COOH)₂, piperidine, reflux | Cinnamic acids for further hybridization | nih.gov |

Hybrid Compound Design and Synthesis for Multi-Target Approaches

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, has gained significant traction in drug discovery for treating complex multifactorial diseases. nih.govmdpi.com this compound and its parent scaffold, cinnamic acid, are excellent candidates for this approach due to their favorable biological profiles and synthetic accessibility. nih.gov

The design principle behind these hybrids is to merge the therapeutic properties of cinnamic acid derivatives with other established drugs or bioactive molecules to create synergistic effects and address multiple biological targets simultaneously. nih.govnih.gov This can lead to enhanced efficacy, reduced potential for drug resistance, and improved safety profiles. nih.gov

A notable area of application for this strategy is in the development of treatments for neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov For instance, researchers have designed and synthesized hybrids of cinnamic acid with N-benzylpiperidine, a fragment found in the acetylcholinesterase inhibitor donepezil. core.ac.uk These hybrid compounds have demonstrated the ability to target multiple factors implicated in Alzheimer's disease, including cholinesterases and monoamine oxidases, in addition to exhibiting antioxidant and neuroprotective properties. core.ac.uk

In another example, hybrid molecules incorporating cinnamic acid and 2-quinolinone derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The rationale was to combine the known anticancer effects of both scaffolds to create more potent agents. One such hybrid, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, showed significant antiproliferative activity and was found to induce apoptosis in cancer cells. nih.gov

The synthesis of these hybrid molecules often involves standard coupling reactions. For example, cinnamic esters can be formed by reacting the corresponding cinnamoyl chloride with a hydroxyl-containing drug or molecule, such as paracetamol or hydroxycoumarins, in an aqueous solution of sodium hydroxide. nih.gov Amide-linked hybrids can be synthesized using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.gov

The table below showcases some examples of hybrid compounds based on the cinnamic acid framework.

| Cinnamic Acid Derivative | Hybridized Moiety | Therapeutic Target/Application | Reference |

| Cinnamic acid | Paracetamol | Analgesic, Anti-inflammatory | nih.gov |

| Cinnamic acid | 4-Hydroxycoumarin | Analgesic, Anti-inflammatory | nih.gov |

| Cinnamic acid | 7-Hydroxycoumarin | Analgesic, Anti-inflammatory | nih.gov |

| Cinnamic acid | N-benzylpiperidine | Alzheimer's Disease (Multi-target) | core.ac.uk |

| Cinnamic acid | 2-Quinolone | Anticancer | nih.gov |

Rational Design of Analogues for Enhanced Specificity and Potency

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For N-phenyl cinnamamide derivatives, modifications have been explored at various positions, including substitutions on the phenyl ring of the cinnamoyl group and on the N-phenyl ring. mdpi.com

One study investigated a series of substituted N-phenyl cinnamamide derivatives to assess their ability to activate the Nrf2/ARE pathway, which is involved in cellular protection against oxidative stress. mdpi.com The researchers introduced different substituents on the N-phenyl ring and found that compounds with a chloro group or a dimethylamine (B145610) group at the para-position exhibited more potent activity. mdpi.com This suggests that the electronic properties of the substituent at this position play a crucial role in the compound's ability to activate this protective pathway. mdpi.com

In a different therapeutic area, a series of N-(phenylalkyl)cinnamides were synthesized and evaluated as antagonists for the NMDA receptor, a target relevant to central nervous system disorders. nih.gov The study revealed that these compounds are selective antagonists of the NR1A/2B subtype of the NMDA receptor. Specifically, N-(4-phenylbutyl)-4-hydroxycinnamide was identified as a highly potent and selective antagonist, with over 1000-fold selectivity for NR1A/2B over other subtypes. nih.gov This work demonstrates how systematic structural modifications can lead to compounds with high target specificity.

The development of novel cinnamamide derivatives with antidepressant-like activity also highlights the importance of SAR. nih.gov In a study of such derivatives, compounds featuring a trifluoromethyl group in a methylenedioxyphenyl moiety showed significant antidepressant activity. nih.gov The most potent compound from this series was found to be as effective as the standard drug fluoxetine (B1211875) in preclinical models. nih.gov

The following table summarizes key findings from SAR studies on cinnamamide derivatives, illustrating how structural modifications influence biological activity.

| Base Scaffold | Structural Modification | Key Finding | Therapeutic Target | Reference |

| N-phenyl cinnamamide | Chloro or dimethylamine group at para-position of N-phenyl ring | More potent activation of Nrf2/ARE pathway | Oxidative Stress | mdpi.com |

| N-(phenylalkyl)cinnamide | 4-hydroxy substitution on cinnamide phenyl ring and 4-phenylbutyl group on the amide nitrogen | High potency and >1000-fold selectivity as an NR1A/2B NMDA receptor antagonist | CNS Disorders | nih.gov |

| Cinnamamide | Trifluoromethyl group in a methylenedioxyphenyl moiety | Significant antidepressant activity | Depression | nih.gov |

| N-(2-hydroxyethyl) cinnamamide | 3-fluoro substitution on the phenyl ring | Enhanced anticonvulsant activity with low neurotoxicity | Epilepsy | nih.gov |

These examples underscore the power of rational design and SAR studies in refining the pharmacological profile of this compound and its analogues, paving the way for the development of novel and more effective therapeutic agents.

Future Research Perspectives

Elucidating Undiscovered Molecular Targets and Off-Targets

A primary focus of future investigations will be the comprehensive identification of the molecular targets of N-(2-Chlorophenyl)cinnamamide. While initial studies have revealed certain biological activities, a complete understanding of its mechanism of action requires a broader screening against a diverse range of cellular components. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to uncover novel binding partners.

Furthermore, it is equally crucial to identify any "off-target" effects, where the compound interacts with unintended biomolecules. nih.gov Understanding these interactions is vital for predicting potential side effects and for refining the compound's selectivity. Methods like reverse screening and computational predictions can aid in the early identification of potential off-target liabilities. This knowledge is not only critical for safety assessment but can also unveil new therapeutic opportunities, a concept known as polypharmacology. nih.gov

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. patsnap.comnih.gov Future research will increasingly rely on these methods for the predictive modeling of this compound's behavior and for its strategic optimization.

Predictive Modeling: Advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, can be used to predict the biological activity and physicochemical properties of novel derivatives. patsnap.comnih.gov These models help in understanding how structural modifications influence the compound's interaction with its target.

Lead Optimization: The process of refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile is a critical phase in drug discovery. patsnap.com Computational approaches play a pivotal role in this iterative cycle of design, synthesis, and testing. patsnap.comuni-bonn.de By simulating the binding of virtual analogs to the target protein, researchers can prioritize the synthesis of compounds with the highest potential for success, thereby saving time and resources. patsnap.compatsnap.com

Development of Targeted Delivery Systems for In Vitro Research Applications

To enhance the efficacy and specificity of this compound in experimental settings, the development of targeted delivery systems is a promising area of research. These systems are designed to deliver the compound preferentially to specific cells or tissues, thereby increasing its local concentration at the site of action and minimizing potential off-target effects in a research context. nih.gov

Nanoparticle-based delivery systems, such as liposomes and polymer-drug conjugates, can be engineered to encapsulate this compound. nih.gov The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of the target cells. nih.gov This active targeting strategy can significantly improve the compound's performance in in vitro studies, providing more accurate and reproducible data. nih.gov

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly methods for synthesizing this compound and its analogs is a crucial aspect of its future development. Traditional chemical synthesis methods can sometimes involve harsh reagents and generate significant waste. mdpi.com

Future research will focus on exploring greener synthetic routes. This includes the use of enzymatic catalysis, which can offer high selectivity and milder reaction conditions. mdpi.com Additionally, continuous-flow microreactor technology presents an opportunity for a more efficient and scalable synthesis process. mdpi.com The exploration of novel starting materials and catalytic systems will be key to developing sustainable and cost-effective manufacturing processes for this class of compounds.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how this compound affects biological systems, future research will benefit from the integration of systems biology approaches. mdpi.com Unlike traditional reductionist approaches that focus on a single target, systems biology examines the complex network of interactions within a cell or organism. nih.govmdpi.comnih.gov

By combining high-throughput experimental data (e.g., genomics, proteomics, metabolomics) with computational modeling, researchers can construct comprehensive models of the cellular response to the compound. mdpi.commdpi.com This approach can help to:

Identify the key pathways and biological processes modulated by the compound. nih.gov

Uncover the complex interplay between different molecular targets.

This integrated approach will provide a more complete picture of the compound's mechanism of action, paving the way for more informed drug development and a deeper understanding of its therapeutic potential. mdpi.com

Q & A

Basic: What are the standard synthetic routes for N-(2-Chlorophenyl)cinnamamide, and how can reaction conditions be optimized?

This compound is typically synthesized via acylation of 2-chloroaniline with cinnamoyl chloride. A common method involves refluxing equimolar amounts of 2-chloroaniline and cinnamoyl chloride in acetone with potassium carbonate as an acid scavenger, yielding the product in ~47% purity after recrystallization in ethanol . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the amine.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.